Methyl 4-nitropyridine-2-carboxylate 1-oxide

Lipophilicity Partition Coefficient Physicochemical Property

This compound is essential for Reissert-Kaufmann-type reactions targeting 2-cyano-4-nitropyridines. Its N-oxide group imparts a LogP of -0.236, enabling aqueous-phase reactions and streamlined extraction unavailable with non-oxidized analogs (e.g., CAS 29681-41-2). Pre-validated HPLC methods (SIELC) ensure immediate QC implementation. Source directly for pharmaceutical or agrochemical intermediate synthesis.

Molecular Formula C7H6N2O5
Molecular Weight 198.13 g/mol
CAS No. 60923-20-8
Cat. No. B189486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-nitropyridine-2-carboxylate 1-oxide
CAS60923-20-8
Molecular FormulaC7H6N2O5
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C7H6N2O5/c1-14-7(10)6-4-5(9(12)13)2-3-8(6)11/h2-4H,1H3
InChIKeyFWXJLEXAELCZOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-nitropyridine-2-carboxylate 1-oxide (CAS 60923-20-8) for Advanced Intermediates & Research Applications


Methyl 4-nitropyridine-2-carboxylate 1-oxide (CAS 60923-20-8) is a heterocyclic N-oxide compound with the molecular formula C₇H₆N₂O₅ and a molecular weight of 198.13 g/mol [1]. It is characterized by a pyridine ring substituted with a nitro group at the 4-position, a methyl carboxylate ester at the 2-position, and an N-oxide group at the 1-position . This specific combination of electron-withdrawing (nitro, ester) and electron-donating (N-oxide) functionalities makes it a valuable intermediate in organic synthesis, particularly for the preparation of substituted pyridines and picolinic acid derivatives [2].

Why Generic Substitution Fails: The Unique Physicochemical Profile of Methyl 4-nitropyridine-2-carboxylate 1-oxide


Simple substitution of methyl 4-nitropyridine-2-carboxylate 1-oxide with closely related analogs like its non-oxide counterpart (Methyl 4-nitropyridine-2-carboxylate, CAS 29681-41-2) or the parent acid (4-Nitropicolinic acid, CAS 13509-19-8) is not feasible for applications requiring specific polarity, hydrogen-bonding capacity, or synthetic utility. The introduction of the N-oxide functionality dramatically alters the compound's LogP (lipophilicity) [1], increases the polar surface area (PSA) , and modifies the electronic character of the pyridine ring, which is crucial for subsequent nucleophilic substitution reactions [2]. These differences dictate solubility, chromatographic behavior, and reactivity pathways, making the specific compound a non-interchangeable building block.

Quantitative Evidence Guide for Methyl 4-nitropyridine-2-carboxylate 1-oxide Procurement & Selection


LogP Reduction for Enhanced Aqueous Compatibility vs. Non-Oxide Analogs

The N-oxide functionality in methyl 4-nitropyridine-2-carboxylate 1-oxide results in a significantly lower LogP value compared to its non-oxide counterpart (methyl 4-nitropyridine-2-carboxylate, CAS 29681-41-2), indicating increased polarity and aqueous solubility. This is critical for applications in biological media or aqueous reaction conditions [1].

Lipophilicity Partition Coefficient Physicochemical Property

Increased Polar Surface Area (PSA) for Improved Chromatographic Resolution

The target compound possesses a Polar Surface Area (PSA) of 98 Ų . This is substantially higher than the PSA of simpler N-oxides without the ester group, such as 4-nitropyridine N-oxide (CAS 1124-33-0), which has a PSA of 71.28 Ų [1]. This property directly impacts retention times in reversed-phase HPLC [2].

Chromatography HPLC Physicochemical Property Polar Surface Area

Higher Melting Point for Crystalline Stability vs. Picolinic Acid Derivative

Methyl 4-nitropyridine-2-carboxylate 1-oxide exhibits a reported melting point of 245 °C [1]. This is substantially higher than the melting point of its related carboxylic acid, 4-nitropicolinic acid (CAS 13509-19-8), which melts at 153 °C [2]. This difference is critical for applications requiring solid-phase handling or thermal stability.

Thermal Property Melting Point Physical Form Stability

Validated HPLC Method for Purity and Pharmacokinetic Analysis

A specific and scalable reversed-phase HPLC method has been validated for the analysis and preparative separation of methyl 4-nitropyridine-2-carboxylate 1-oxide using a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. This method is documented as suitable for isolating impurities and for pharmacokinetic studies, providing a direct, application-specific advantage for users requiring analytical quality control [1].

Analytical Chemistry HPLC Method Quality Control Pharmacokinetics

Regioselective Nucleophilic Substitution Enabled by N-Oxide Activation

The N-oxide group in 4-nitropyridine N-oxides is known to activate the pyridine ring towards nucleophilic substitution, enabling reactions at the 2-position that are not accessible in non-oxidized analogs [1]. In a Reissert-Kaufmann-type reaction, 4-nitropyridine N-oxide derivatives undergo regioselective cyanation at the 2-position in satisfactory yields [1]. This contrasts with the behavior of the parent pyridine-2-carboxylate, which would require harsher conditions or alternative activation strategies.

Synthetic Chemistry Reactivity Nucleophilic Substitution Regioselectivity

Best Research and Industrial Application Scenarios for Methyl 4-nitropyridine-2-carboxylate 1-oxide


Synthesis of 4-Nitropicolinic Acid Derivatives via Regioselective Cyanation

The compound serves as an ideal starting material for the preparation of 2-cyano-4-nitropyridines and, after hydrolysis, 4-nitropicolinic acids [1]. The N-oxide moiety activates the 2-position for nucleophilic attack, enabling a Reissert-Kaufmann-type reaction that is not possible with non-oxidized analogs. This route is valuable for synthesizing substituted picolinic acid building blocks for pharmaceutical and agrochemical research.

Development of Validated Analytical Methods for Purity and Impurity Profiling

The availability of a pre-validated, scalable HPLC method [2] allows analytical and QC laboratories to rapidly implement a robust assay for this compound. This is particularly beneficial for pharmacokinetic studies where reliable quantification of the compound and its metabolites is required, eliminating the need for in-house method development from scratch.

Design of Polar, Aqueous-Compatible Intermediates in Multi-Step Synthesis

Given its significantly lower LogP (-0.236) [3] compared to non-oxide analogs, this compound is better suited for reactions conducted in aqueous or polar organic solvent systems. It can be strategically incorporated into a synthetic sequence where its increased polarity facilitates work-up, extraction, or precipitation steps, offering a practical advantage in process chemistry.

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